molecular formula C19H17BrO3 B2380317 3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one CAS No. 1378391-38-8

3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one

Cat. No.: B2380317
CAS No.: 1378391-38-8
M. Wt: 373.246
InChI Key: JQKKCRJDFAHNBB-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is a complex organic compound with a unique structure that includes a brominated hydroxyethyl group and a dibenzochromenone core

Preparation Methods

The synthesis of 3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one typically involves multiple steps. One common method starts with the preparation of the chromene core through a Diels-Alder cycloaddition reaction between salicylaldehydes and α,β-unsaturated carbonyl compounds . The brominated hydroxyethyl group can be introduced via bromohydroxylation of alkenes using reagents such as N-bromo succinimide (NBS) in dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydroxyethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one involves its interaction with molecular targets such as enzymes or receptors. The brominated hydroxyethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The dibenzochromenone core may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-(2-Bromo-1-hydroxyethyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one include other brominated hydroxyethyl derivatives and dibenzochromenones. Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of both bromine and hydroxyethyl groups. This combination of functional groups may confer unique chemical reactivity and biological activity .

Properties

IUPAC Name

3-(2-bromo-1-hydroxyethyl)-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO3/c20-9-18(22)12-4-5-14-13(6-12)10-23-19-8-15-11(7-16(14)19)2-1-3-17(15)21/h4-8,18,22H,1-3,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKKCRJDFAHNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C(=O)C1)OCC4=C3C=CC(=C4)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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